REACTION_CXSMILES
|
C1(C)C=CC=CC=1.[CH2:8]([NH:10][CH2:11][CH3:12])[CH3:9].[CH2:13]([O:15][Si:16](OCC)([O:20][CH2:21][CH3:22])[O:17][CH2:18][CH3:19])[CH3:14].C(OCl)C.[Mg]>O1CCCC1>[CH2:8]([N:10]([Si:16]([O:20][CH2:21][CH3:22])([O:17][CH2:18][CH3:19])[O:15][CH2:13][CH3:14])[CH2:11][CH3:12])[CH3:9] |f:3.4|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
41.7 g
|
Type
|
reactant
|
Smiles
|
C(C)O[Si](OCC)(OCC)OCC
|
Name
|
magnesium ethoxy chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCl.[Mg]
|
Type
|
CUSTOM
|
Details
|
agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
First, into a four-necked flask (volume of 1 L) equipped with a magnet
|
Type
|
CUSTOM
|
Details
|
seal agitator and a dropping funnel
|
Type
|
ADDITION
|
Details
|
mixed
|
Type
|
STIRRING
|
Details
|
Thereafter, while agitating
|
Type
|
TEMPERATURE
|
Details
|
(air-cooling)
|
Type
|
STIRRING
|
Details
|
agitating
|
Type
|
CUSTOM
|
Details
|
was performed at 60° C. for one hour for Grignard exchange reaction
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
is dropped into the flask
|
Type
|
WAIT
|
Details
|
spending 15 minutes
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
a reaction was performed at 60° C. for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The reacted solution was partly extracted
|
Type
|
CUSTOM
|
Details
|
to a container equipped with a G4 glass
|
Type
|
FILTRATION
|
Details
|
filter for pressure filtration with low-pressure nitrogen (0.01 MPa)
|
Type
|
FILTRATION
|
Details
|
filtered with toluene repeatedly until the target product could not
|
Type
|
CUSTOM
|
Details
|
condensed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
remove solvent constituents such as toluene
|
Type
|
DISTILLATION
|
Details
|
subsequently distilled
|
Type
|
CUSTOM
|
Details
|
purified
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CC)[Si](OCC)(OCC)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |